Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate
Overview
Description
Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate is a chemical compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate typically involves the chlorination of 6-methyl-1-benzothiophene-2-carboxylic acid followed by esterification. The reaction conditions often include the use of thionyl chloride (SOCl2) for chlorination and methanol (CH3OH) for esterification .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of thiols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or other reduced derivatives.
Scientific Research Applications
Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate
- Methyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate
Uniqueness
Methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 6-position and the chlorine atom at the 3-position provides distinct chemical properties compared to its analogs .
Properties
IUPAC Name |
methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2S/c1-6-3-4-7-8(5-6)15-10(9(7)12)11(13)14-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGACFENQJJMRFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400005 | |
Record name | methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59812-34-9 | |
Record name | methyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-chloro-6-methylbenzo(b)thiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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